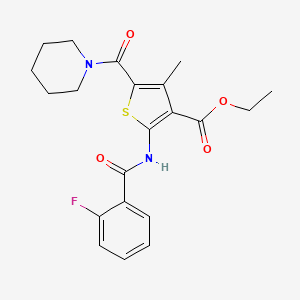

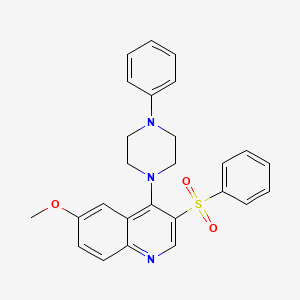

![molecular formula C11H8N6O2 B2377823 N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034281-55-3](/img/structure/B2377823.png)

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of benzotriazole and pyrimidine. Benzotriazole derivatives are known for their diverse biological activities, including anticancer, antifungal, antibacterial, antiviral, and antioxidative properties

Applications De Recherche Scientifique

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

For instance, some 1,2,3-triazole derivatives have shown significant binding affinity to Heat Shock Protein 90 (HSP90) , a protein with a pivotal role in the folding and assembly of other proteins . Other 1,2,3-triazole derivatives have been reported to interact with acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission .

Mode of Action

For instance, some 1,2,3-triazole derivatives have been found to inhibit HSP90 by binding to its N-terminal ATP-binding pocket . Others have been reported to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

For example, the inhibition of HSP90 can lead to the degradation of its client proteins, affecting multiple signaling pathways involved in cell growth and survival . The inhibition of acetylcholinesterase can enhance cholinergic transmission, affecting various neurological processes .

Pharmacokinetics

The drug-likeness of similar 1,2,3-triazole derivatives has been investigated, suggesting potential bioavailability .

Result of Action

Similar 1,2,3-triazole derivatives have shown various biological activities, including anticancer, antidiabetic, and antioxidant activities .

Méthodes De Préparation

The synthesis of N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized via the cycloaddition of nitroaromatics with alkynes.

Coupling with Pyrimidine: The benzotriazole derivative is then coupled with a pyrimidine precursor under suitable reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance scalability and cost-effectiveness. Techniques such as microwave irradiation and continuous flow synthesis can be employed to improve reaction efficiency and reduce production time .

Analyse Des Réactions Chimiques

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperatures to optimize reaction rates and yields .

Comparaison Avec Des Composés Similaires

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:

Benzotriazole Derivatives: These compounds share the benzotriazole moiety and exhibit similar biological activities, but the presence of the pyrimidine ring in this compound enhances its versatility and potency.

Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their anticancer and antiviral activities.

Propriétés

IUPAC Name |

N-(2H-benzotriazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O2/c18-10-4-9(12-5-13-10)11(19)14-6-1-2-7-8(3-6)16-17-15-7/h1-5H,(H,14,19)(H,12,13,18)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAKGLNHLBOPPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzoyl-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2377746.png)

![5-benzyl-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2377747.png)

![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)

![2-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)amino]-1H-inden-1-one](/img/structure/B2377751.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)

![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)

![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)

![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2377763.png)